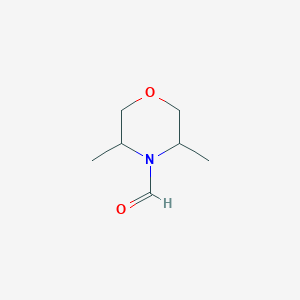
3,5-Dimethylmorpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylmorpholine-4-carbaldehyde: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the morpholine ring and an aldehyde group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylmorpholine-4-carbaldehyde typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the aldehyde group at the 4 position. One common method involves the oxidation of 3,5-dimethylmorpholine using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3,5-Dimethylmorpholine-4-carboxylic acid
Reduction: 3,5-Dimethylmorpholine-4-methanol
Substitution: Various substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethylmorpholine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in multicomponent reactions to generate diverse chemical libraries .
Biology: In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in polymer synthesis and other material science applications.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylmorpholine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholine ring may also interact with biological receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethylmorpholine-4-carboxylic acid
- 3,5-Dimethylmorpholine-4-methanol
- 3,5-Dimethylpyridine-4-carbaldehyde
Comparison: Compared to other similar compounds, 3,5-Dimethylmorpholine-4-carbaldehyde is unique due to the presence of both the morpholine ring and the aldehyde functional group. This combination imparts distinct reactivity and potential applications. For instance, while 3,5-Dimethylmorpholine-4-carboxylic acid is more acidic and less reactive in nucleophilic addition reactions, 3,5-Dimethylmorpholine-4-methanol is more prone to oxidation. The presence of the morpholine ring also differentiates it from 3,5-Dimethylpyridine-4-carbaldehyde, which lacks the nitrogen atom in the ring structure .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3,5-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-10-4-7(2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VHAHNSJYITUHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















